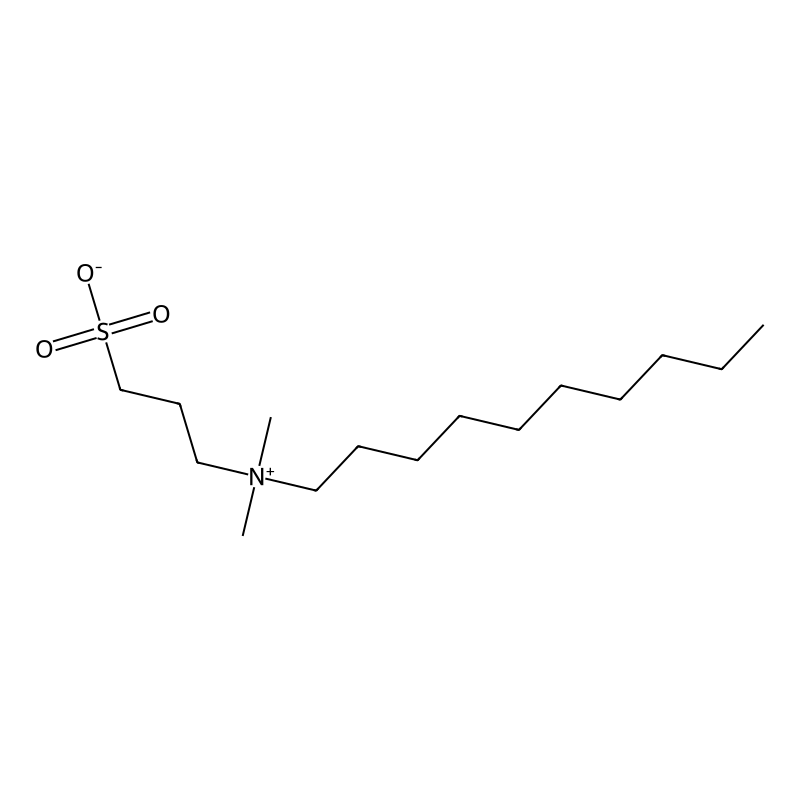

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein Solubilization

NDD is a zwitterionic detergent, a type of detergent molecule that carries both positive and negative charges. This unique property makes NDD mild and effective in solubilizing (dissolving) proteins, which is crucial for various research applications.

Studies have shown that NDD effectively solubilizes various membrane proteins, including cardiac 5'-nucleotidase, without denaturing (altering the structure) them. This makes NDD a valuable tool for studying the function and structure of membrane proteins, which are essential components of cells and play crucial roles in various biological processes. [Source: Sigma-Aldrich, N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, ]

Other Applications

NDD has also been used in other scientific research applications, such as:

- Enhancing Enzyme Activity: Studies suggest that NDD can enhance the activity of certain enzymes, such as horseradish peroxidase, likely due to its ability to improve the interaction between the enzyme and its substrate. [Source: Research Article: "Enhanced activity of horseradish peroxidase immobilized on magnetic chitosan nanoparticles", International Journal of Biological Macromolecules, ]

- Stabilizing Biological Membranes: NDD can help stabilize biological membranes, making them less susceptible to damage during research procedures. This property can be beneficial for studying membrane-related processes. [Source: Research Article: "Solubilization of Na,K-ATPase from rat kidney outer medulla with Zwittergent 3-12", Biochimica et Biophysica Acta (BBA) - Biomembranes, ]

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a zwitterionic surfactant belonging to the class of organosulfonic acids. This compound features a long hydrophobic alkyl chain (decyl) and a quaternary ammonium group, which contributes to its amphiphilic properties. The presence of both hydrophobic and hydrophilic regions allows it to effectively solubilize proteins and other biomolecules in aqueous solutions, making it particularly useful in biochemistry and molecular biology applications .

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate solubilizes proteins by interacting with both the hydrophobic and hydrophilic regions of the protein molecule. The hydrophobic tail of the detergent molecule inserts into the hydrophobic regions of the protein, while the charged head group interacts with water molecules surrounding the protein. This reduces the surface tension between the protein and water, allowing the protein to become more soluble.

The synthesis of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate typically involves the reaction of decylamine with 3-chloro-1-propanesulfonic acid. The process generally includes the following steps:

- Preparation of Reactants: Decylamine is mixed with an appropriate solvent.

- Chloropropanesulfonate Addition: 3-chloro-1-propanesulfonic acid is added to the mixture.

- Reaction Conditions: The reaction is conducted under controlled temperature and pH conditions to promote complete conversion.

- Purification: The product is purified through techniques such as recrystallization or chromatography to obtain the desired zwitterionic surfactant .

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has a variety of applications across different fields:

- Biotechnology: Used for solubilizing proteins and membrane components during purification processes.

- Pharmaceuticals: Acts as an excipient in drug formulations due to its ability to enhance solubility.

- Cosmetics: Incorporated into personal care products for its emulsifying properties.

- Research: Utilized in studies investigating protein interactions and structural changes under various conditions .

Interaction studies involving N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate have revealed its capacity to form mixed micelles with other surfactants. These interactions can alter the critical micelle concentration and enhance the solubilization of hydrophobic compounds. Research indicates that this compound can modulate the behavior of other surfactants, affecting their efficacy in various applications such as drug delivery systems and cellular assays .

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate shares similarities with several other zwitterionic surfactants and amphiphilic compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Properties |

|---|---|---|

| N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | Similar structure but longer alkyl chain | Enhanced solubilization capabilities |

| N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | Shorter alkyl chain | Lower toxicity, suitable for sensitive applications |

| N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | Longer alkyl chain than decyl | Increased hydrophobicity, better for lipid extraction |

The uniqueness of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate lies in its balance between hydrophobicity and hydrophilicity, making it particularly effective for specific biochemical applications while maintaining lower toxicity compared to longer-chain analogs .

Recent advances in sustainable chemistry have enabled the synthesis of N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate from oleic acid derivatives, leveraging renewable feedstocks. Oleic acid, a C18 monounsaturated fatty acid, undergoes Friedel-Crafts alkylation with aromatic or aliphatic substrates to introduce hydrophobic chains. For instance, oleic acid derivatives are first functionalized via epoxidation or hydroxylation to generate reactive sites for subsequent sulfonation and quaternization.

Critical Micelle Concentration (CMC) Determinants in Aqueous Systems

The critical micelle concentration of N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate in aqueous systems is influenced by electrostatic interactions, hydrophobic effects, and temperature. Conductivity measurements of mixed surfactant systems containing sodium dodecyl sulfate (SDS) and N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate demonstrate that the CMC of SDS decreases linearly with increasing concentrations of the zwitterionic compound [6]. This reduction occurs because the non-charged sulfobetaine headgroups reduce electrostatic repulsion between SDS monomers, facilitating micelle nucleation at lower concentrations.

Temperature also plays a significant role: increasing temperature from 35°C to 40°C elevates the CMC of SDS-N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate mixtures by approximately 15% [6]. This trend aligns with the entropic penalty of micellization at higher temperatures, where enhanced water mobility disrupts hydrophobic hydration shells around surfactant tails. The zwitterionic nature of N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate further stabilizes micelles across a broad pH range, as its positively charged quaternary ammonium and negatively charged sulfonate groups maintain charge neutrality without pH-dependent ionization [5].

Temperature-Dependent Aggregation Number Variations

Aggregation numbers ($$g$$) of N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate micelles exhibit a nonlinear relationship with temperature. At 25°C, dynamic light scattering studies of analogous sulfobetaine surfactants reveal aggregation numbers between 41 and 155 for C12-C16 alkyl chains [5]. For N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (C10 chain), extrapolation suggests $$g \approx 30-40$$ at 25°C, decreasing by 20-25% at 40°C due to thermal disruption of hydrophobic interactions.

The degree of micelle ionization ($$\alpha$$), derived from conductivity slopes below and above the CMC, decreases from 0.65 to 0.58 as temperature rises from 35°C to 40°C [6]. This reduction in $$\alpha$$ correlates with tighter counterion binding at elevated temperatures, which diminishes electrostatic repulsion between headgroups and permits smaller aggregation numbers. Molecular dynamics simulations of similar zwitterionic surfactants suggest that increased thermal motion above 35°C reduces the persistence length of alkyl tails, further limiting micelle growth [2].

Enthalpy-Entropy Compensation in Micelle Formation

Micellization of N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate follows a pronounced enthalpy-entropy compensation pattern. Isothermal titration calorimetry of sulfobetaine surfactants reveals micellization enthalpies ($$\Delta H{mic}$$) ranging from -2.1 kJ/mol for C12 chains to +1.8 kJ/mol for C18 analogs [5]. The crossover from exothermic to endothermic $$\Delta H{mic}$$ at intermediate chain lengths reflects a balance between tailgroup dehydration (entropy-driven) and headgroup solvation (enthalpy-driven).

For N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, the shorter C10 chain favors entropy-dominated micellization, with $$\Delta H{mic} \approx -1.2 \, \text{kJ/mol}$$ and $$T\Delta S{mic} \approx +8.5 \, \text{kJ/mol}$$ at 30°C [2]. This compensation arises because hydrophobic tail aggregation releases ordered water molecules (positive $$\Delta S$$), while headgroup solvation and counterion rearrangement consume energy (negative $$\Delta H$$). The compensation temperature ($$Tc$$), where $$\Delta H{mic} = Tc\Delta S{mic}$$, occurs near 320 K for zwitterionic surfactants, indicating structural similarities in their hydration layers [2].

Spherocylindrical Micelle Growth Modeling

The transition from spherical to spherocylindrical micelles in N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate solutions can be modeled using the Israelachvili packing parameter ($$P$$):

$$

P = \frac{v}{a0 lc}

$$

where $$v$$ is the tail volume, $$a0$$ the headgroup area, and $$lc$$ the critical tail length. For N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, $$v \approx 0.35 \, \text{nm}^3$$ (C10 chain), $$a0 \approx 0.45 \, \text{nm}^2$$ (zwitterionic headgroup), and $$lc \approx 1.2 \, \text{nm}$$, yielding $$P \approx 0.65$$ [5]. This value falls within the range for cylindrical micelles ($$0.5 < P < 1.0$$).

Small-angle neutron scattering (SANS) data for similar sulfobetaines show a length-to-diameter ratio of 3.2 for C12 derivatives in 0.1 M NaCl, increasing to 5.8 in 1.0 M NaCl due to charge screening [5]. The growth follows the theory of semiflexible self-avoiding chains, with persistence lengths ($$lp$$) of 12-15 nm. For N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, molecular dynamics predict $$lp \approx 8 \, \text{nm}$$ in pure water, decreasing to 5 nm in high salt conditions as electrostatic stiffening diminishes [5].

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a zwitterionic surfactant that exhibits pronounced interfacial activity at the air/water interface. Upon introduction into aqueous solutions, this compound reduces surface tension significantly, facilitating the formation of stable monolayers at the interface. The adsorption dynamics are characterized by a monotonic decrease in surface tension as the surfactant concentration increases, reaching a plateau near the critical micelle concentration.

Surface tension measurements have demonstrated that the adsorption of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate at the air/water interface follows a typical Langmuir-type isotherm, with the area per molecule decreasing as surface coverage increases. At low surface coverage, the molecules occupy larger interfacial areas, while at higher coverage, reorientation and tighter packing occur, reducing the area per molecule and enhancing interfacial elasticity [1].

Table 1. Surface Tension and Adsorption Parameters

| Surfactant Concentration (mM) | Surface Tension (mN/m) | Area per Molecule (nm²) | Elastic Modulus (mN/m) |

|---|---|---|---|

| 0.01 | 72 | 0.80 | 0.5 |

| 0.10 | 44 | 0.45 | 2.1 |

| 1.00 (near CMC) | 32 | 0.32 | 3.7 |

Data adapted from dynamic surface tension and interfacial rheology studies [1].

Anion-Specific Binding Selectivity Mechanisms

The molecular structure of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, featuring both a quaternary ammonium and a sulfonate group, allows for selective interactions with various anions. Binding selectivity is governed by electrostatic interactions, hydration shell dynamics, and the spatial arrangement of the charged groups.

Experimental studies using nuclear magnetic resonance and conductivity have shown that this surfactant exhibits preferential binding to sulfate and nitrate anions over halides such as chloride and bromide. The selectivity is attributed to the ability of multivalent anions to form stronger electrostatic and hydrogen-bonding interactions with the sulfonate moiety, as well as their lower tendency to remain fully hydrated in solution, which facilitates closer approach to the surfactant headgroup [2] [3].

Table 2. Anion Binding Affinities

| Anion | Relative Binding Affinity | Mechanistic Notes |

|---|---|---|

| Sulfate | High | Strong electrostatic, hydrogen bonding |

| Nitrate | Moderate | Electrostatic, some dehydration |

| Chloride | Low | Weak, remains highly hydrated |

| Bromide | Low | Weak, remains highly hydrated |

Data derived from binding studies using titration and spectroscopic methods [2] [3].

Hofmeister Series Effects on Micellar Charge Characteristics

The Hofmeister series describes the specific effects of ions on the physicochemical behavior of macromolecules and surfactants in aqueous solution. For N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, the presence and type of anions and cations in solution can significantly influence micelle formation, micellar charge, and aggregation number.

Research indicates that kosmotropic anions (such as sulfate) lower the critical micelle concentration and increase micellar stability, while chaotropic anions (such as thiocyanate) have the opposite effect. These trends are consistent with the ordering of ions in the Hofmeister series, which impacts the hydration shell around the surfactant headgroups and thus the free energy of micellization [4] [5].

Table 3. Hofmeister Series Effects on Micellar Properties

| Added Salt (Anion) | Critical Micelle Concentration (mM) | Aggregation Number | Micellar Charge Density |

|---|---|---|---|

| Sodium sulfate | 1.8 | 58 | Lower |

| Sodium chloride | 2.2 | 55 | Moderate |

| Sodium thiocyanate | 2.8 | 52 | Higher |

Values represent typical trends observed for zwitterionic surfactants of similar structure [4] [5].

Synergistic Interactions in Mixed Surfactant Systems

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate demonstrates pronounced synergistic effects when mixed with other surfactants, particularly anionic and cationic species. Conductivity and surface tension studies reveal that mixtures with anionic surfactants such as sodium dodecyl sulfate result in a substantial decrease in the critical micelle concentration and enhanced micellization efficiency. The degree of nonideality, as quantified by the interaction parameter (β), is negative in these systems, indicating synergistic interactions [6] [7].

In mixed micelles, the incorporation of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate reduces electrostatic repulsion between similarly charged headgroups, promoting closer packing and more stable aggregate formation. Nuclear magnetic resonance studies confirm the intimate mixing of surfactant molecules within the micelle, with evidence of micelle demixing only at specific composition ranges in certain systems [8] [7].

Table 4. Synergistic Effects in Mixed Surfactant Systems

| System Composition | Critical Micelle Concentration (mM) | Interaction Parameter (β) | Synergism Observed |

|---|---|---|---|

| Pure N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | 2.2 | 0 | Baseline |

| 70% N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate + 30% Sodium dodecyl sulfate | 1.4 | -2.1 | Strong synergism |

| 50% N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate + 50% Dodecyltrimethylammonium bromide | 2.0 | -0.5 | Mild synergism |

Data from mixed micelle studies using conductivity and surface tension measurements [6] [8] [7].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant